4-bromo-1H-indol-6-amine

Catalog No.
S746347
CAS No.
375369-03-2
M.F
C8H7BrN2
M. Wt
211.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1H-indol-6-amine

CAS Number

375369-03-2

Product Name

4-bromo-1H-indol-6-amine

IUPAC Name

4-bromo-1H-indol-6-amine

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2

InChI Key

HVFXXSXTSLTPRS-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=C2)N)Br

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)N)Br

4-bromo-1H-indol-6-amine (CAS: 375369-03-2) is a specialized, bifunctional heterocyclic building block utilized in medicinal chemistry and advanced materials synthesis. Featuring a molecular weight of 211.06 g/mol and typically supplied at ≥97% purity, this solid provides an indole core with orthogonal reactivity handles . The C4-bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, while the C6-primary amine facilitates acylation, alkylation, or hydrogen-bond donor interactions [1]. This precise dual-substitution pattern makes it a critical precursor for rapidly generating complex pharmaceutical intermediates, particularly in fragment-based drug discovery and targeted receptor ligand development[2].

Attempting to substitute 4-bromo-1H-indol-6-amine with cheaper, mono-substituted analogs like 6-aminoindole or 4-bromoindole fundamentally stalls synthetic pipelines. If a buyer procures 6-aminoindole and attempts downstream C4-bromination, the strong ortho/para-directing nature of the C6-amino group overwhelmingly drives electrophilic substitution to the C5 and C7 positions, making selective C4-bromination practically impossible without exhaustive, multi-step protecting group strategies [1]. Conversely, starting with 4-bromoindole and attempting to install an amine at the C6 position requires harsh nitration and reduction sequences that degrade the indole core and yield complex regioisomeric mixtures . Procuring the exact 4-bromo-1H-indol-6-amine scaffold bypasses these low-yielding, 4-to-6 step de novo synthesis routes, directly enabling reliable, late-stage functionalization [2].

Direct Procurement vs. De Novo Scaffold Synthesis Efficiency

Procuring 4-bromo-1H-indol-6-amine directly provides the orthogonally functionalized scaffold in zero synthetic steps at ≥97% purity . In contrast, synthesizing this specific substitution pattern de novo from commercially available precursors (e.g., via a Leimgruber-Batcho or Bartoli indole synthesis starting from a brominated nitroarene) requires 4 to 5 synthetic steps and typically suffers from a severe overall yield bottleneck of 15–25% [1]. This massive difference in accessibility makes direct procurement essential for avoiding weeks of hazardous chemical handling and material loss.

Evidence DimensionSynthetic steps and overall yield to access the functionalized scaffold
Target Compound Data0 steps, 100% material recovery at ≥97% purity via procurement
Comparator Or BaselineDe novo synthesis: 4–5 steps, 15–25% overall yield
Quantified DifferenceSaves 4–5 steps and eliminates a ~80% material loss bottleneck
ConditionsStandard laboratory scale-up and scaffold preparation

Eliminates weeks of hazardous, low-yielding synthetic labor, allowing immediate entry into high-value cross-coupling campaigns.

Regiochemical Exclusivity in Functionalization

The specific C4-bromo, C6-amino substitution pattern of this compound allows for targeted transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura using XPhos Pd G3) at the C4 position while leaving the C6-amine intact for subsequent reactions[1]. If a buyer attempts to use 6-aminoindole as a baseline and brominate it, the reaction yields <5% of the desired C4-bromo isomer, as the strongly activating amino group directs >90% of the substitution to the C5 and C7 positions [2]. This quantitative failure of post-procurement modification underscores the necessity of buying the pre-functionalized 4-bromo-1H-indol-6-amine.

Evidence DimensionYield of desired C4-bromo intermediate via direct bromination
Target Compound Data100% (pre-installed C4-bromide via direct procurement)
Comparator Or Baseline6-aminoindole baseline: <5% yield of C4-bromo isomer upon direct bromination
Quantified Difference>95% absolute difference in regiochemical target acquisition
ConditionsStandard electrophilic aromatic bromination (e.g., NBS) vs direct procurement

Proves that the specific C4-bromo, C6-amino substitution pattern cannot be efficiently generated post-procurement from cheaper, unbrominated precursors.

Vector Alignment for Dual-Pocket Pharmacophore Targeting

In fragment-based drug design, the spatial orientation of functional groups is critical. 4-bromo-1H-indol-6-amine projects its C4-coupling vector and C6-amino vector at an approximately 120° meta-like trajectory, allowing simultaneous access to deep hydrophobic pockets and solvent-exposed regions [1]. When compared to the positional isomer 5-bromo-1H-indol-6-amine, the 5,6-isomer projects substituents at an ~60° ortho-like angle, which causes severe steric clashing during subsequent C5-arylation and fails to span the required binding pharmacophore distances[2].

Evidence DimensionSubstituent divergence angle and steric viability
Target Compound Data~120° projection angle (C4/C6), permitting bulky cross-coupling without amine occlusion
Comparator Or Baseline5-bromo-1H-indol-6-amine: ~60° projection angle (C5/C6), causing severe steric clash
Quantified Difference60° difference in vector alignment, enabling orthogonal dual-functionalization
ConditionsStructure-activity relationship (SAR) modeling for nuclear receptors or kinase hinge regions

Dictates the compound's specific utility in fragment-based drug design where precise spatial orientation of the aryl and amino vectors is non-negotiable.

Fragment-Based Drug Discovery (FBDD) for Kinase and Nuclear Receptor Ligands

4-bromo-1H-indol-6-amine is a highly effective starting fragment for synthesizing TLX ligands and kinase inhibitors. The C6-amine serves as a critical hydrogen bond donor/acceptor for hinge-region binding, while the C4-bromide allows for rapid, late-stage Suzuki-Miyaura diversification to probe adjacent hydrophobic sub-pockets without steric interference [1].

Synthesis of Complex Heterocyclic Arrays and Peptide Mimics

In the development of advanced biomaterials and peptide mimics, the C6-amine acts as a reliable anchoring point for solid-phase peptide synthesis or acylation. The pre-installed C4-bromide ensures that the indole core can be further cross-coupled or functionalized post-cleavage, an application where unbrominated indoles would fail due to the impossibility of selective late-stage bromination [2].

High-Throughput SAR Library Generation

Because the compound requires zero de novo synthetic steps to achieve its orthogonal dual-substitution, it is heavily favored in industrial high-throughput screening campaigns. Chemists can immediately subject the C4 position to automated Buchwald-Hartwig or Stille couplings, drastically accelerating the lead optimization cycle compared to using simpler indole precursors .

XLogP3

2.1

Wikipedia

4-Bromo-1H-indol-6-amine

Dates

Last modified: 08-15-2023

Explore Compound Types